1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzo[d]thiazole moiety with a piperazine ring, making it a valuable subject for research and development.
Preparation Methods
The synthesis of 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves a multi-step process. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring. The final step involves the attachment of the diphenylethanone group. Reaction conditions may vary, but common reagents include dimethyl sulfoxide (DMSO), triethylamine, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar compounds to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone include other benzo[d]thiazole derivatives and piperazine-containing molecules. For example:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: This compound features a similar thiazole ring but with different substituents, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-32-21-13-14-22(33-2)25-24(21)28-27(34-25)30-17-15-29(16-18-30)26(31)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,23H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIOPILNAKGXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.